1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide, commonly referred to as BTT-3033, is a small molecule inhibitor that selectively targets the α2β1 integrin. [, , , , , , ] Integrins are transmembrane receptors that facilitate cell-extracellular matrix interactions and play crucial roles in various cellular processes, including adhesion, migration, proliferation, and signaling. [, , , , , , ] BTT-3033 exhibits a unique mechanism of action, preferentially binding to and inhibiting the non-activated conformation of α2β1 integrin, particularly under shear stress conditions. [] This characteristic distinguishes it from other integrin inhibitors and makes it a valuable tool for investigating the biological functions of α2β1 integrin in various physiological and pathological contexts.
BTT 3033 is classified as a sulfonamide compound, specifically designed to inhibit the α2β1 integrin. It has been studied for its anti-inflammatory properties and its effects on cell proliferation and matrix metalloproteinase expression. The compound's structure is based on a pyrazole-4-sulfonamide core, which is integral to its biological activity .
The synthesis of BTT 3033 involves several key steps:
The detailed synthetic route typically includes reactions such as sulfonation, amidation, and cyclization processes that are carefully controlled to yield the desired compound .
BTT 3033 has a defined molecular structure characterized by its pyrazole ring and sulfonamide group. The molecular formula for BTT 3033 is C₁₃H₁₄N₄O₃S, with a molecular weight of approximately 302.34 g/mol. The specific arrangement of atoms contributes to its ability to selectively bind to the α2β1 integrin.
BTT 3033 primarily acts by inhibiting the binding of cells to collagen via the α2β1 integrin pathway. This inhibition can lead to reduced cell adhesion and migration, which are critical in inflammatory responses and tumor progression.
In vitro studies have shown that BTT 3033 can significantly decrease leukocyte infiltration in models of acute inflammation, demonstrating its potential as an anti-inflammatory agent . The compound's mechanism involves blocking specific conformations of the integrin that are essential for its interaction with collagen .
The mechanism of action for BTT 3033 involves:
Studies have shown that treatment with BTT 3033 leads to significant changes in gene expression profiles associated with extracellular matrix interactions .
BTT 3033 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological experiments where solubility can affect bioavailability .
BTT 3033 has several promising applications in scientific research:
Integrin α2β1, a heterodimeric transmembrane receptor, serves as a principal collagen-binding protein in vertebrates. It mediates critical cellular interactions with extracellular matrix (ECM) components, particularly collagen types I and IV, through recognition of GFOGER-like triple-helical motifs [1] [6]. Adhesion dynamics are cation-dependent, requiring Mg²⁺ or Mn²⁺ for ligand engagement, but not Ca²⁺ [1]. Beyond mechanical anchoring, α2β1 initiates bidirectional signaling:
Table 1: Pathophysiological Roles of Integrin α2β1
Biological Process | Mechanism | Pathological Impact |
---|---|---|
Collagen adhesion | GFOGER motif recognition | Metastasis in breast/gastric cancers |
Platelet aggregation | Shear-stress-dependent collagen binding | Arterial thrombosis |
Matrix remodeling | MMP-1/13 induction | Tissue fibrosis |
Immune cell trafficking | Leukocyte adhesion to collagen | Chronic inflammation |
The α2-integrin inserted domain (α2I), a ~200-amino-acid motif within the α2 subunit, dictates ligand specificity and conformational activation:
Table 2: α2I Domain Conformational States and Functional Correlates
Conformation | Ligand Affinity | Biological Consequence |
---|---|---|
Closed (bent) | Low | Basal adhesion under shear stress |
Intermediate | Moderate | Transient mechanosensing |
Open (extended) | High | Stable adhesion complex formation |
BTT-3033 (1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide) is a sulfonamide-derived small molecule inhibitor with submicromolar efficacy against α2β1. Key characteristics include:
Table 3: Selectivity Profile of BTT-3033 Across Integrin Heterodimers
Integrin | Primary Ligand | BTT-3033 Inhibition (EC₅₀) |
---|---|---|
α2β1 | Collagen I | 130 nM |
α3β1 | Laminin-5 | >50 μM |
α4β1 | Fibronectin (LDV) | >50 μM |
α5β1 | Fibronectin (RGD) | >50 μM |
αvβ3 | Vitronectin | >50 μM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7